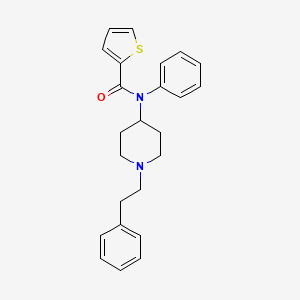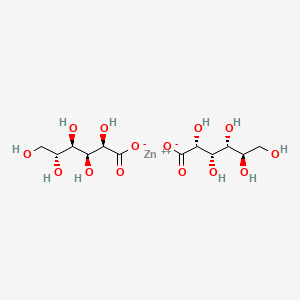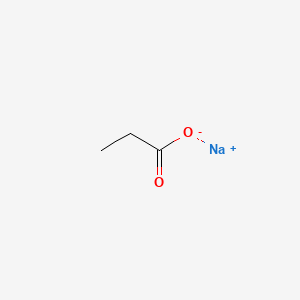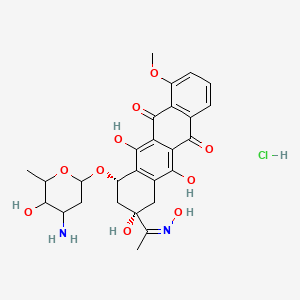
Daunomycin, monohydrochloride, sesquihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Streptomyces peucetius. It exhibits high cytotoxic activity against both normal and neoplastic cells, making it a potent chemotherapeutic agent . Daunomycin, monohydrochloride, sesquihydrate is a specific form of this compound, often used in medical and scientific research due to its stability and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Daunomycin is typically synthesized through fermentation of Streptomyces peucetius cultures, followed by extraction and purification processes . The compound can also be chemically synthesized from daunomycinone, involving multiple steps of glycosylation and acetylation .
Industrial Production Methods: Industrial production of daunomycin involves large-scale fermentation processes, where optimized conditions such as pH, temperature, and nutrient supply are maintained to maximize yield. Post-fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Daunomycin undergoes several types of chemical reactions, including:
Oxidation: Daunomycin can be oxidized to form daunomycinone.
Reduction: Reduction reactions can modify the quinone moiety of daunomycin.
Substitution: Various substitution reactions can occur on the sugar moiety of daunomycin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Daunomycinone
Reduction: Reduced daunomycin derivatives
Substitution: Various daunomycin analogs with modified sugar moieties
Scientific Research Applications
Daunomycin, monohydrochloride, sesquihydrate is extensively used in scientific research, particularly in the fields of:
Mechanism of Action
Daunomycin exerts its effects primarily through intercalation into DNA, disrupting the function of topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . The compound also generates free radicals, leading to oxidative damage of cellular components .
Comparison with Similar Compounds
Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but differing in its hydroxyl group at the C-14 position.
Epirubicin: A derivative of doxorubicin with a different stereochemistry at the C-4’ position.
Idarubicin: A synthetic analog of daunomycin with a modified sugar moiety, enhancing its lipophilicity and cellular uptake.
Uniqueness: Daunomycin is unique due to its specific sugar moiety, daunosamine, which plays a crucial role in its binding affinity and cytotoxicity. Its sesquihydrate form provides enhanced stability and solubility, making it suitable for various research and therapeutic applications .
Properties
CAS No. |
34610-60-1 |
|---|---|
Molecular Formula |
C27H31ClN2O10 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H30N2O10.ClH/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3;1H/b29-11-;/t10?,14?,16-,17?,22?,27-;/m0./s1 |
InChI Key |
CDUCTRPPOAFSES-SHGUKGLYSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\O)/C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NO)C)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,19-dihydroxy-5-(2-hydroxypropyl)-21-[(2R)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione](/img/structure/B10779022.png)
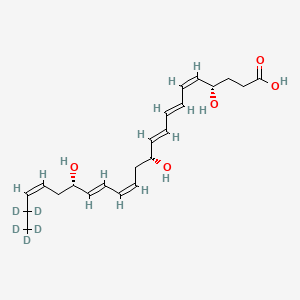
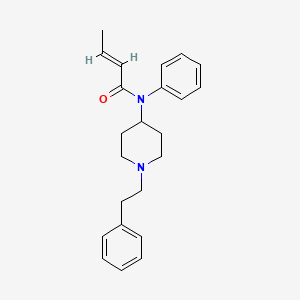
![(7S,9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B10779047.png)

![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B10779058.png)
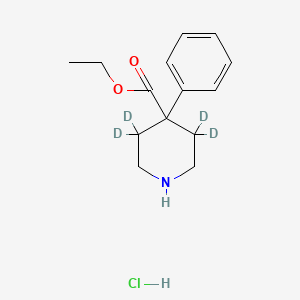
![(R)-[(2S,4R,5S)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10779067.png)
![(+/-)-trans-4,5,6,7-Tetrahydro-7-hydroxy-6-(isopropylamino-d7)imidazo[4,5,1-jk][1]benzazepin-2(1H)-one](/img/structure/B10779072.png)
![(2S,5S)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide](/img/structure/B10779079.png)

